molecular formula C34H57N2O4- B571161 Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester CAS No. 111882-99-6

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester

Cat. No.: B571161
CAS No.: 111882-99-6
M. Wt: 557.8 g/mol
InChI Key: LUUMJDDRABMYCD-UHFFFAOYSA-M
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Description

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester: is a complex organic compound with a unique structure that combines a carbonic acid ester with a pyrazoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester typically involves the esterification of carbonic acid with the corresponding alcohol and pyrazoline derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and sustainable methods. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for esterification reactions . This method reduces the use of hazardous reagents and solvents, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active pyrazoline derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester is unique due to its combination of a carbonic acid ester and a pyrazoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111882-99-6

Molecular Formula

C34H57N2O4-

Molecular Weight

557.8 g/mol

IUPAC Name

[4-(2-ethylhexyl)-2-(3-hexadecoxyphenyl)-3,4-dihydropyrazol-5-yl] carbonate

InChI

InChI=1S/C34H58N2O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-25-39-32-24-21-23-31(27-32)36-28-30(33(35-36)40-34(37)38)26-29(6-3)22-8-5-2/h21,23-24,27,29-30H,4-20,22,25-26,28H2,1-3H3,(H,37,38)/p-1

InChI Key

LUUMJDDRABMYCD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CC(C(=N2)OC(=O)[O-])CC(CC)CCCC

Synonyms

Carbonic acid [1-(3-hexadecyloxyphenyl)-2-pyrazolin-3-yl]2-ethylhexyl ester

Origin of Product

United States

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